Poricoic acid A

Beschreibung

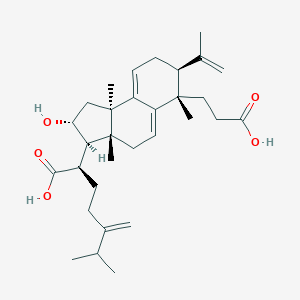

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAQLXUMUVEKGR-SMFZDKLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346653 | |

| Record name | Poricoic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137551-38-3 | |

| Record name | Poricoic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of Poricoic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid A, a significant lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos), has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. A thorough understanding of its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the Poricoic acid A biosynthetic pathway, integrating data from genomic, transcriptomic, and metabolomic studies of P. cocos.

Core Biosynthetic Framework: From Mevalonate to Lanosterol

The biosynthesis of Poricoic acid A originates from the mevalonate (MVA) pathway, a conserved route for the synthesis of isoprenoid precursors in fungi. This initial phase culminates in the formation of the tetracyclic triterpenoid scaffold, lanosterol.

The key enzymatic steps leading to lanosterol are:

-

Formation of Mevalonate: Acetyl-CoA is converted to (R)-mevalonate through the action of a series of enzymes including HMG-CoA synthase and HMG-CoA reductase.

-

Synthesis of Isoprenoid Building Blocks: Mevalonate is subsequently phosphorylated and decarboxylated to yield the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Chain Elongation: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), a C15 intermediate.

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase to produce the C30 linear precursor, squalene.

-

Epoxidation: Squalene monooxygenase catalyzes the epoxidation of squalene to form 2,3-oxidosqualene.

-

Cyclization: Finally, lanosterol synthase (LSS) catalyzes the cyclization of 2,3-oxidosqualene to produce the foundational triterpenoid scaffold, lanosterol. The gene encoding lanosterol synthase has been identified in the genome of W. cocos.

The Putative Pathway from Lanosterol to Poricoic Acid A

While the complete biosynthetic pathway of Poricoic acid A has not been fully elucidated through direct experimental validation of every step, a putative pathway can be constructed based on the identified triterpenoid intermediates in Poria cocos and by analogy to the closely related biosynthesis of pachymic acid. The conversion of lanosterol to Poricoic acid A involves a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), followed by other tailoring reactions.

Based on current evidence, the proposed biosynthetic steps are as follows:

-

Initial Oxidations of Lanosterol: The lanosterol backbone undergoes a series of oxidative modifications. These reactions are likely catalyzed by various cytochrome P450 enzymes. Transcriptomic analyses of W. cocos have identified numerous candidate CYP genes, and functional studies on the related pachymic acid biosynthesis have implicated specific CYPs, such as WcCYP64-1, WcCYP52, and WcCYP_FUM15, in triterpenoid modifications. These enzymes are prime candidates for catalyzing similar reactions in the Poricoic acid A pathway.

-

Formation of Key Intermediates: Through these oxidative steps, a series of intermediate triterpenoids are formed. Metabolomic studies of P. cocos have identified several lanostane-type triterpenoids that likely serve as intermediates in the biosynthesis of major triterpenoids like Poricoic acid A and pachymic acid. These include dehydrotrametenolic acid, eburicoic acid, and tumulosic acid.

-

Final Tailoring Steps: The final steps in the biosynthesis of Poricoic acid A involve specific oxidations and potentially other modifications to the intermediate triterpenoids. The exact sequence and the specific enzymes responsible for these final transformations are still under investigation. However, the structural features of Poricoic acid A, including its carboxylic acid and hydroxyl groups, strongly suggest the involvement of multiple CYP-mediated oxidations.

Quantitative Data on Triterpenoid Content in Poria cocos

The concentration of Poricoic acid A and other related triterpenoids can vary depending on the strain, growth conditions, and the part of the sclerotium analyzed. The following table summarizes representative quantitative data from studies on Poria cocos.

| Triterpenoid | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Poricoic acid A | 0.156 - 0.885 | UPLC | [1] |

| Pachymic acid | 0.701 - 1.391 | UPLC | [1] |

| Dehydrotrametenolic acid | 0.084 - 0.555 | UPLC | [1] |

| Dehydropachymic acid | 0.205 - 0.547 | UPLC | [1] |

| Poricoic acid B | 0.067 - 0.409 | UPLC | [1] |

Experimental Protocols for Pathway Elucidation

The elucidation of fungal secondary metabolite biosynthetic pathways, such as that of Poricoic acid A, relies on a combination of genomic, transcriptomic, metabolomic, and functional genetic approaches. Below are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster (BGC)

-

Objective: To identify the cluster of genes responsible for the biosynthesis of Poricoic acid A.

-

Methodology:

-

Genome Sequencing: The genome of a Poricoic acid A-producing strain of Poria cocos is sequenced using next-generation sequencing technologies (e.g., Illumina, PacBio).

-

BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to predict putative BGCs. These tools identify clusters of genes typically found in secondary metabolite pathways, including core enzymes (like terpene cyclases and P450s), transcription factors, and transporters.

-

Comparative Genomics: The predicted BGCs are compared to known triterpenoid BGCs from other fungi to identify a candidate cluster for Poricoic acid A biosynthesis.

-

Functional Characterization of Pathway Genes

-

Objective: To determine the function of candidate genes within the putative BGC.

-

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Candidate genes (e.g., lanosterol synthase, cytochrome P450s) are amplified from P. cocos cDNA via PCR.

-

The amplified genes are cloned into expression vectors suitable for a heterologous host, such as Saccharomyces cerevisiae or Aspergillus oryzae.

-

The recombinant host is cultured, and the culture broth and cell extracts are analyzed by HPLC-MS to detect the product of the expressed enzyme. For example, expressing the lanosterol synthase gene should result in the production of lanosterol. Co-expressing lanosterol synthase with a candidate P450 could lead to the production of a modified triterpenoid.

-

-

Gene Knockout/Silencing in the Native Host:

-

A targeted gene knockout or RNA interference (RNAi)-based gene silencing cassette is constructed for a candidate gene.

-

The cassette is introduced into P. cocos using a transformation method such as Agrobacterium tumefaciens-mediated transformation (ATMT) or protoplast transformation.

-

The resulting mutant strains are analyzed for their triterpenoid profile by HPLC-MS. A significant reduction or complete absence of Poricoic acid A and the accumulation of a potential precursor would confirm the gene's role in the pathway.

-

-

Gene Overexpression in the Native Host:

-

A candidate gene is placed under the control of a strong constitutive or inducible promoter in an expression vector.

-

The vector is introduced into P. cocos.

-

The overexpression strains are analyzed for an increase in the production of Poricoic acid A or specific intermediates, providing further evidence for the gene's function.

-

-

In Vitro Enzymatic Assays

-

Objective: To determine the specific activity and kinetic parameters of a biosynthetic enzyme.

-

Methodology:

-

Protein Expression and Purification: A candidate enzyme (e.g., a P450) is expressed in a suitable host (e.g., E. coli or yeast) with an affinity tag (e.g., His-tag). The recombinant protein is then purified using affinity chromatography.

-

Enzyme Assay: The purified enzyme is incubated with its putative substrate (e.g., lanosterol or a later-stage intermediate) in a reaction buffer containing necessary cofactors (e.g., NADPH and a P450 reductase for CYPs).

-

Product Identification: The reaction products are extracted and analyzed by HPLC-MS and NMR to confirm their structure.

-

Enzyme Kinetics: The initial reaction rates are measured at varying substrate concentrations to determine kinetic parameters such as Km and kcat.

-

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the logical flow of the Poricoic acid A biosynthetic pathway.

Caption: Proposed biosynthetic pathway of Poricoic acid A from Acetyl-CoA.

Caption: Experimental workflow for elucidating the Poricoic acid A biosynthetic pathway.

Conclusion

The biosynthesis of Poricoic acid A is a complex process that begins with the MVA pathway and proceeds through the key intermediate lanosterol. While the precise enzymatic steps leading from lanosterol to Poricoic acid A are still being unraveled, a putative pathway involving a series of oxidations catalyzed by cytochrome P450 monooxygenases provides a strong framework for future research. The application of modern molecular biology and analytical techniques, as outlined in this guide, will be instrumental in fully elucidating this pathway. A complete understanding of the biosynthesis of Poricoic acid A will not only provide fundamental insights into fungal secondary metabolism but also pave the way for the biotechnological production of this valuable medicinal compound and its derivatives.

References

The Discovery, Isolation, and Biological Significance of Poricoic Acid A from Poria cocos

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Poria cocos, a well-known fungus in traditional Chinese medicine, is a rich source of bioactive compounds, among which triterpenoids have garnered significant scientific attention. This technical guide delves into the discovery and isolation of a prominent tetracyclic triterpenoid, Poricoic acid A. This document provides a comprehensive overview of the methodologies for its extraction, purification, and characterization, alongside a detailed exploration of its biological activities and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Chemical Profile

Poricoic acid A is a lanostane-type triterpenoid first isolated from the surface layer of Poria cocos.[1][2] Its chemical structure has been elucidated as 16α-hydroxy-3,4-secolanosta-4(28),7,9(11),24(31)-tetraen-3,21-dioic acid. The molecular formula of Poricoic acid A is C₃₁H₄₆O₅, with a molecular weight of 498.7 g/mol .[3]

Table 1: Chemical and Physical Properties of Poricoic Acid A

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₄₆O₅ | [3] |

| Molecular Weight | 498.7 g/mol | [3] |

| IUPAC Name | (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | [3] |

| Appearance | Powder | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Isolation and Purification of Poricoic Acid A

The isolation of Poricoic acid A from Poria cocos is a multi-step process involving initial extraction followed by chromatographic purification techniques to achieve high purity.

Experimental Protocol: Extraction

A common method for the initial extraction of triterpenoids from Poria cocos involves solvent extraction.

Protocol: Ethanol Extraction of Triterpenoids

-

Preparation of Material: The dried sclerotium of Poria cocos is pulverized into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered material is extracted with 75% ethanol.[5] A solid-to-liquid ratio of 1:8 to 1:15 (w/v) is typically used.[2]

-

Extraction Conditions: The extraction is carried out under reflux at a temperature of 75°C for 3 hours. This process is repeated three times to maximize the yield of triterpenoids.[2]

-

Filtration and Concentration: The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, enriched with triterpenoids, is collected and dried.[2]

Experimental Protocol: Purification

High-Speed Countercurrent Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC) is an effective strategy for the purification of Poricoic acid A.

Protocol: HSCCC and Preparative HPLC Purification

-

HSCCC Separation:

-

Instrumentation: A high-speed countercurrent chromatograph.

-

Solvent System: A two-phase solvent system composed of hexane-ethyl acetate-methanol-water at a volume ratio of 3:6:4:2 (v/v) is prepared and thoroughly equilibrated.

-

Operation: The column is first filled with the stationary phase (the upper phase), and then the crude extract dissolved in a small amount of the solvent system is injected. The mobile phase (the lower phase) is pumped through the column at a flow rate of 3 mL/min while the apparatus is rotated at 800 rpm.

-

Fraction Collection: The effluent is monitored, and fractions are collected based on the chromatographic profile. Fractions containing Poricoic acid A are pooled. A purity of approximately 92% can be achieved at this stage.

-

-

Preparative HPLC Polishing:

-

Instrumentation: A preparative HPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is commonly used. The specific gradient is optimized to achieve the best separation.

-

Purification: The pooled fractions from HSCCC are concentrated and injected into the preparative HPLC system. The peak corresponding to Poricoic acid A is collected.

-

Final Product: The collected fraction is dried to yield Poricoic acid A with a purity of over 95%.

-

Quantitative Data

The content of Poricoic acid A in the dried sclerotium of Poria cocos can vary. Quantitative analysis using HPLC has shown the content to range from 0.156 to 0.885 mg/g.

Table 2: Quantitative Yield of Poricoic Acid A

| Source Material | Analytical Method | Poricoic Acid A Content (mg/g) | Reference(s) |

| Poria cocos (Fushen) | UPLC | 0.156 ± 0.103 to 0.885 ± 0.306 |

Structural Characterization

The definitive identification of Poricoic acid A is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of Poricoic acid A.

Table 3: Mass Spectrometry Data for Poricoic Acid A

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference(s) |

| Positive ESI | 499.3418 [M+H]⁺, 521.3229 [M+Na]⁺ | 481.331, 463.3222 | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: The following are representative chemical shifts for similar triterpenoid structures and should be confirmed by 2D-NMR experiments for definitive assignment of Poricoic acid A.)

Table 4: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Poricoic Acid A

| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) |

| 3 | ~178 | - |

| 4 | ~148 | - |

| 5 | ~41 | - |

| 7 | ~118 | ~5.5 (olefinic) |

| 8 | ~145 | - |

| 9 | ~147 | - |

| 11 | ~116 | ~6.0 (olefinic) |

| 16 | ~75 | ~4.1 (methine) |

| 21 | ~180 | - |

| 24 | ~150 | ~4.7 (exomethylene) |

| 28 | ~110 | ~4.6 (exomethylene) |

| Me | ~15-30 | ~0.8-1.7 (singlets) |

Biological Activities and Signaling Pathways

Poricoic acid A has been shown to possess a range of biological activities, with significant research focusing on its anti-cancer and anti-fibrotic properties. These effects are mediated through the modulation of several key signaling pathways.

Anti-Cancer Activity: Inhibition of the MEK/ERK Pathway

Poricoic acid A has demonstrated potent anti-cancer effects, particularly in lung cancer models.[7] Mechanistic studies have revealed that it directly targets and inhibits MEK1/2, a key kinase in the MAPK/ERK signaling pathway.[8] This inhibition leads to a downregulation of downstream signaling, resulting in suppressed cell growth and proliferation, and induction of apoptosis.[7][9]

Experimental Protocol: Western Blot Analysis of MEK/ERK Pathway

-

Cell Culture and Treatment: Cancer cell lines (e.g., H460 and H1299) are cultured and treated with varying concentrations of Poricoic acid A for a specified duration (e.g., 24 hours).

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of MEK1/2 and ERK1/2.

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A decrease in the levels of phosphorylated MEK1/2 and ERK1/2 upon treatment with Poricoic acid A indicates inhibition of the pathway.[8]

Anti-Fibrotic Activity: Modulation of the TGF-β/Smad and AMPK Pathways

Poricoic acid A has shown significant anti-fibrotic effects in models of renal fibrosis.[1] It exerts these effects through the modulation of at least two key signaling pathways:

-

Inhibition of the TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine. Poricoic acid A has been found to inhibit TGF-β1-induced activation of the Smad signaling pathway, a central mediator of fibrosis.[1] This leads to a reduction in the expression of fibrotic markers.

-

Activation of the AMPK Pathway: AMP-activated protein kinase (AMPK) is a key cellular energy sensor with anti-fibrotic properties. Poricoic acid A has been shown to activate AMPK, which in turn can attenuate fibroblast activation and abnormal extracellular matrix remodeling.[10][11]

Experimental Protocol: Investigation of Anti-Fibrotic Effects

-

Cell Culture and Induction of Fibrosis: Renal fibroblast cell lines (e.g., NRK-49F) are treated with TGF-β1 to induce a fibrotic phenotype. Cells are co-treated with Poricoic acid A.

-

Western Blot Analysis: Protein expression of key markers in the TGF-β/Smad pathway (e.g., phosphorylated Smad3) and the AMPK pathway (e.g., phosphorylated AMPK) is assessed by Western blotting as described previously.

-

Immunofluorescence: Cells can be stained for fibrotic markers such as alpha-smooth muscle actin (α-SMA) and fibronectin to visualize the effects of Poricoic acid A on the extracellular matrix.

Experimental Workflow Summary

The overall process from raw material to purified compound and subsequent biological evaluation is summarized in the following workflow.

Conclusion

Poricoic acid A stands out as a promising bioactive compound from Poria cocos with well-documented anti-cancer and anti-fibrotic properties. This guide provides a detailed framework for its isolation, purification, and characterization, which is crucial for advancing research and development in natural product-based therapeutics. The elucidation of its mechanisms of action through key signaling pathways opens avenues for the development of novel drugs targeting diseases such as cancer and fibrosis. Further research is warranted to fully explore the therapeutic potential of Poricoic acid A in preclinical and clinical settings.

References

- 1. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]

- 3. Poricoic Acid A | C31H46O5 | CID 5471851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Poricoic acid AE | CAS:1159753-88-4 | Manufacturer ChemFaces [m.chemfaces.com]

- 5. Efficacy of Poria Cocos Extract on Sleep Quality Enhancement: A Clinical Perspective with Implications for Functional Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NP-MRD: Showing NP-Card for Poricoic acid CM (NP0007060) [np-mrd.org]

- 7. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Poricoic acid A activates AMPK to attenuate fibroblast activation and abnormal extracellular matrix remodelling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Poricoic Acid A: A Deep Dive into its Anticancer Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Poricoic acid A (PAA), a lanostane-type triterpenoid extracted from the fungus Poria cocos, has emerged as a promising natural compound with potent anticancer activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PAA's effects on cancer cells, with a focus on its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Anticancer Mechanisms of Poricoic Acid A

Poricoic acid A exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines. Furthermore, PAA has been shown to trigger autophagy and inhibit cell migration and invasion, suggesting its potential to suppress metastasis.

Inhibition of Cancer Cell Viability

PAA has demonstrated significant inhibitory effects on the viability of various cancer cell lines in a dose-dependent manner.

Table 1: Effect of Poricoic Acid A on Cancer Cell Viability

| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Incubation Time (h) | % Inhibition / Effect |

| H460 | Lung Cancer | CCK-8 | 100, 150, 200, 250 | 24 | Dose-dependent decrease in viability[1] |

| H1299 | Lung Cancer | CCK-8 | 100, 150, 200, 250 | 24 | Dose-dependent decrease in viability[1] |

| SKOV3 | Ovarian Cancer | CCK-8 | 30, 50, 80 | 24 | Dose-dependent decrease in viability[2][3] |

| HepG2 | Liver Cancer | Not Specified | Not Specified | Not Specified | Increased apoptosis[4] |

Induction of Apoptosis

A key mechanism of PAA's anticancer activity is the induction of apoptosis. This is characterized by the activation of caspases and alterations in apoptosis-related proteins.

Table 2: Pro-apoptotic Effects of Poricoic Acid A

| Cell Line | Cancer Type | Method | Concentration (µg/mL) | Key Findings |

| H460 | Lung Cancer | Flow Cytometry | 100, 150, 200, 250 | Dose-dependent increase in apoptotic cells[1] |

| H1299 | Lung Cancer | Flow Cytometry | 100, 150, 200, 250 | Dose-dependent increase in apoptotic cells[1] |

| SKOV3 | Ovarian Cancer | Flow Cytometry | 30, 50, 80 | Dose-dependent increase in apoptotic cells[2][5] |

| SKOV3 | Ovarian Cancer | Caspase Colorimetric Assay | Not Specified | Increased activity of caspase-3, -8, and -9[6][7] |

| HL-60 | Leukemia | Not Specified | Not Specified | Induces apoptosis through mitochondrial and death receptor pathways[6] |

| A549 | Lung Cancer | Not Specified | Not Specified | Enhances translocation of apoptosis-inducing factor (AIF)[6] |

Cell Cycle Arrest

PAA has been shown to impede the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[8][9] This effect is mediated by the downregulation of key cell cycle regulatory proteins.

Table 3: Effect of Poricoic Acid A on Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration (µg/mL) | Incubation Time (h) | % Cells in G2/M Phase |

| H460 | Lung Cancer | 100, 200 | 24 | Significant increase[8] |

| H1299 | Lung Cancer | 100, 200 | 24 | Significant increase[8] |

Table 4: Modulation of Cell Cycle-Related Proteins by Poricoic Acid A

| Cell Line | Cancer Type | Concentration (µg/mL) | Protein | Effect |

| H460 | Lung Cancer | 100, 200 | CDK1 | Decreased expression[8] |

| H1299 | Lung Cancer | 100, 200 | CDK1 | Decreased expression[8] |

| H460 | Lung Cancer | 100, 200 | Cyclin B1 | Decreased expression[8] |

| H1299 | Lung Cancer | 100, 200 | Cyclin B1 | Decreased expression[8] |

| H460 | Lung Cancer | 100, 200 | CDC25C | Decreased expression[8] |

| H1299 | Lung Cancer | 100, 200 | CDC25C | Decreased expression[8] |

Key Signaling Pathways Modulated by Poricoic Acid A

The anticancer effects of PAA are orchestrated through its modulation of several critical signaling pathways that govern cell survival, proliferation, and death.

MEK/ERK Signaling Pathway

In lung cancer cells, PAA has been found to directly target MEK1/2, a key component of the MAPK/ERK signaling pathway.[10][11] This interaction leads to the downregulation of the pathway, resulting in suppressed cell growth and proliferation.[9][11]

Caption: Poricoic Acid A inhibits the MEK/ERK signaling pathway.

mTOR/p70s6k Signaling Pathway

In ovarian cancer, PAA induces both apoptosis and autophagy by modulating the mTOR/p70s6k signaling axis.[2][5] PAA treatment leads to a reduction in the phosphorylation of both mTOR and its downstream effector p70s6k, without affecting their total protein levels.[2][6]

Caption: Poricoic Acid A induces apoptosis and autophagy via the mTOR/p70s6k pathway.

Other Implicated Pathways

Research also suggests the involvement of other signaling pathways in PAA's mechanism of action, including the PI3K/Akt and NF-κB pathways.[4][6][12] Further investigation is required to fully elucidate the intricate network of signaling events modulated by PAA in different cancer contexts.

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the anticancer effects of Poricoic Acid A.

Cell Viability Assay (CCK-8)

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells (e.g., H460, H1299, SKOV3) in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of Poricoic Acid A (e.g., 0, 30, 50, 80, 100, 150, 200, 250 µg/mL) for 24 hours.[1][2]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]

-

Protocol:

-

Treat cancer cells with different concentrations of Poricoic Acid A for a specified time (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cancer cells with Poricoic Acid A (e.g., 100 and 200 µg/mL) for 24 hours.[8]

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Lyse PAA-treated and control cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-MEK1/2, p-ERK1/2, p-mTOR, p-p70s6k, CDK1, Cyclin B1, CDC25C, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Overview

The following diagram illustrates a general workflow for investigating the anticancer mechanism of Poricoic Acid A.

Caption: General experimental workflow for PAA anticancer mechanism studies.

Conclusion

Poricoic acid A exhibits significant anticancer potential through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways such as MEK/ERK and mTOR/p70s6k. Its multifaceted mechanism of action makes it a compelling candidate for further preclinical and clinical investigation as a novel therapeutic agent for various cancers. This guide provides a foundational understanding and practical protocols to aid researchers in advancing the study of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of Tumor Apoptosis of Poriae cutis-Derived Lanostane Triterpenes by AKT/PI3K and MAPK Signaling Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

Signaling pathways modulated by Poricoic acid A

An In-depth Technical Guide on the Core Signaling Pathways Modulated by Poricoic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid A (PAA) is a lanostane-type triterpenoid isolated from the surface layer of the medicinal mushroom Poria cocos.[1] This natural compound has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.[2][3][4] The therapeutic potential of Poricoic acid A stems from its ability to modulate a multitude of intracellular signaling pathways, thereby influencing key cellular processes such as cell growth, proliferation, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the core signaling pathways modulated by Poricoic acid A, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanisms of action for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Effects of Poricoic Acid A

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent effects of Poricoic acid A on different cell lines and in animal models.

Table 1: Effect of Poricoic Acid A on Cell Viability

| Cell Line | Concentration (µg/mL) | Incubation Time (h) | Viability Inhibition (%) | Reference |

| H460 (Lung Cancer) | 100 | 24 | ~40% | |

| H460 (Lung Cancer) | 200 | 24 | ~75% | |

| H1299 (Lung Cancer) | 100 | 24 | ~35% | |

| H1299 (Lung Cancer) | 200 | 24 | ~60% | |

| SKOV3 (Ovarian Cancer) | 30 | 24 | ~20% | [5] |

| SKOV3 (Ovarian Cancer) | 50 | 24 | ~40% | [5] |

| SKOV3 (Ovarian Cancer) | 80 | 24 | ~60% | [5] |

| NRK-49F (Renal Fibroblast) | 10 µM | Not Specified | No significant cytotoxicity | [4] |

| NRK-49F (Renal Fibroblast) | 15 µM | Not Specified | Significant reduction | [4] |

| NRK-49F (Renal Fibroblast) | 20 µM | Not Specified | Significant reduction | [4] |

Table 2: Effect of Poricoic Acid A on Cell Cycle Distribution in Lung Cancer Cells (H460 & H1299)

| Treatment | Cell Cycle Phase | H460 (% of cells) | H1299 (% of cells) | Reference |

| Control | G0/G1 | ~60% | ~55% | |

| Control | S | ~25% | ~30% | |

| Control | G2/M | ~15% | ~15% | |

| PAA (100 µg/mL) | G2/M | Increased | Increased | |

| PAA (200 µg/mL) | G2/M | Significantly Increased | Significantly Increased |

Table 3: Effect of Poricoic Acid A on Apoptosis in Lung Cancer Cells (H460 & H1299)

| Cell Line | PAA Concentration (µg/mL) | Apoptosis Rate | Reference |

| H460 | 100 | Increased | |

| H460 | 150 | Increased | |

| H460 | 200 | Significantly Increased | |

| H460 | 250 | Significantly Increased | |

| H1299 | 100 | Increased | |

| H1299 | 150 | Increased | |

| H1299 | 200 | Significantly Increased | |

| H1299 | 250 | Significantly Increased |

Table 4: In Vivo Antitumor Efficacy of Poricoic Acid A in a Xenograft Model

| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Reference |

| Control | Not specified | ~1.5 | [5] |

| PAA | Reduced by ~70% | ~0.45 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies on Poricoic acid A.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of Poricoic acid A on the viability of cancer cells.[5][6][7]

Materials:

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Poricoic acid A (dissolved in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

-

Prepare serial dilutions of Poricoic acid A in the culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Poricoic acid A. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as: (Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank) x 100%.

Western Blot Analysis

This protocol is used to determine the expression levels of specific proteins in signaling pathways affected by Poricoic acid A.[3][8][9]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with Poricoic acid A at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with Poricoic acid A.[4][10][11][12][13]

Materials:

-

Flow cytometer

-

Propidium iodide (PI) staining solution (containing RNase A)

-

70% cold ethanol

-

PBS

Procedure:

-

Culture cells and treat them with various concentrations of Poricoic acid A for a specified duration.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash them with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Transwell Invasion Assay

This protocol is used to evaluate the effect of Poricoic acid A on the invasive potential of cancer cells.[14][15][16][17]

Materials:

-

Transwell inserts with a porous membrane (8 µm pore size)

-

24-well plates

-

Matrigel

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C for it to solidify.

-

Pre-starve the cells in a serum-free medium for 12-24 hours.

-

Resuspend the starved cells in a serum-free medium containing different concentrations of Poricoic acid A.

-

Add 500 µL of complete medium (containing FBS) to the lower chamber of the 24-well plate.

-

Seed the cell suspension (e.g., 1x10⁵ cells in 200 µL) into the upper chamber of the inserts.

-

Incubate the plate at 37°C for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with 0.1% crystal violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Image the stained cells under a microscope and count the number of invading cells in several random fields.

Signaling Pathways Modulated by Poricoic Acid A

Poricoic acid A exerts its biological effects by targeting multiple key signaling pathways. The following sections detail these pathways with corresponding diagrams generated using Graphviz (DOT language).

MEK/ERK Signaling Pathway

Poricoic acid A has been shown to inhibit the proliferation of lung cancer cells by directly targeting and suppressing the ME.[2][18][19] This leads to the downregulation of the downstream effector ERK, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.[2]

Caption: Poricoic acid A inhibits the MEK/ERK signaling pathway.

mTOR/p70S6K Signaling Pathway

In ovarian cancer cells, Poricoic acid A induces apoptosis and autophagy by inhibiting the mTOR/p70S6K signaling axis.[2][5][20] This inhibition leads to a decrease in the phosphorylation of mTOR and its downstream target p70S6K, which are crucial for cell survival and proliferation.[2]

Caption: Poricoic acid A induces autophagy and apoptosis via the mTOR/p70S6K pathway.

Gas6/Axl/NF-κB/Nrf2 Signaling Pathway

Poricoic acid A, in combination with melatonin, has been shown to protect against the transition from acute kidney injury (AKI) to chronic kidney disease (CKD) by modulating the Gas6/Axl/NF-κB/Nrf2 signaling pathway.[21][22][23][24] This modulation helps in reducing oxidative stress and inflammation.[21]

References

- 1. Poricoic acid A attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 7. ptglab.com [ptglab.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. youtube.com [youtube.com]

- 10. nanocellect.com [nanocellect.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. assaygenie.com [assaygenie.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 17. clyte.tech [clyte.tech]

- 18. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Poricoic acid A enhances melatonin inhibition of AKI-to-CKD transition by regulating Gas6/AxlNFκB/Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. escholarship.org [escholarship.org]

The Multifaceted Biological Activities of Poricoic Acid A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid A (PAA) is a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (Wolfiporia cocos), which has been a staple in traditional Chinese medicine for centuries.[1][2] Modern pharmacological studies have begun to unravel the scientific basis for its therapeutic effects, revealing a compound with a wide spectrum of biological activities. PAA has demonstrated significant potential as an anti-cancer, anti-inflammatory, and organ-protective agent.[2][3] This in-depth technical guide provides a comprehensive review of the current literature on the biological activities of Poricoic acid A, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anti-Cancer Activity

Poricoic acid A has exhibited potent anti-tumor effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of cancer cell proliferation, migration, and invasion.[3][4][5][6]

Quantitative Data on Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of Poricoic acid A have been quantified in various studies, with IC50 values being a key metric.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Duration (hrs) | Reference |

| A549 | Lung Cancer | MTT Assay | > 100 | 48 | [7] |

| AZ-521 | - | MTT Assay | > 100 | 48 | [7] |

| CCRF-CEM | Leukemia | MTT Assay | > 40 | 72 | [7] |

| DU-145 | Prostate Cancer | MTT Assay | > 100 | 48 | [7] |

| HL-60 | Leukemia | MTT Assay | > 40 | 72 | [7] |

| HL-60 | Leukemia | MTT Assay | 38 | 48 | [8] |

| H460 | Lung Cancer | CCK-8 Assay | Not specified | 24 | [9] |

| H1299 | Lung Cancer | CCK-8 Assay | Not specified | 24 | [9] |

| SKOV3 | Ovarian Cancer | CCK-8 Assay | Dose-dependent | Not specified | [6] |

| T-ALL cells | T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | Not specified | [10] |

Note: The concentrations for H460, H1299, and SKOV3 cells were reported in µg/mL in the source and have been noted as "Not specified" for µM conversion due to the lack of precise molecular weight application in the original text for this context.

Key Signaling Pathways in Anti-Cancer Activity

1. MEK/ERK Signaling Pathway in Lung Cancer:

Poricoic acid A has been shown to directly target and inhibit MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway.[4][5] This inhibition suppresses lung cancer cell growth and proliferation.[4][5]

2. mTOR/p70S6K Signaling Axis in Ovarian Cancer:

In ovarian cancer cells, Poricoic acid A induces apoptosis and autophagy by inhibiting the phosphorylation of mTOR and its downstream effector p70S6K.[6]

Experimental Protocols for Anti-Cancer Activity Assessment

1. Cell Viability and Cytotoxicity Assay (MTT/CCK-8):

-

Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active dehydrogenases convert a tetrazolium salt (MTT or WST-8) into a colored formazan product, the amount of which is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Poricoic acid A for 24, 48, or 72 hours.[7]

-

Add MTT or CCK-8 solution to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control.

-

2. Western Blot Analysis:

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Treat cells with Poricoic acid A, then lyse the cells to extract total protein.

-

Quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.[1]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-MEK, MEK, p-mTOR, mTOR, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

-

Anti-inflammatory Activity

Poricoic acid A exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

| Cell Line | Assay | Effect | Concentration | Reference |

| RAW 264.7 | NO Production | Significant decrease | 30 µg/mL | [11] |

| RAW 264.7 | NO Production | IC50 of 18.12 µM | - | [11] |

Key Signaling Pathway in Anti-inflammatory Activity

NF-κB/MAPK Signaling Pathway:

Poricoic acid A has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[12][13] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocol for Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Assay (Griess Test):

-

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured colorimetrically.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of Poricoic acid A for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Organ-Protective Activities

Poricoic acid A has demonstrated significant protective effects on various organs, particularly the kidneys and heart, primarily through its anti-fibrotic, anti-oxidative, and anti-inflammatory actions.

Reno-protective Activity

PAA alleviates renal fibrosis by activating AMPK and inhibiting the Smad3 and Wnt/β-catenin signaling pathways.[1][14][15] It also protects against acute kidney injury by regulating the Gas6/Axl/NF-κB/Nrf2 axis.[7]

Cardio-protective Activity

In the context of myocardial infarction, Poricoic acid A has been found to inhibit mitochondrial dysfunction by activating the AMPK/PGC-1α/SIRT3 signaling pathway, thereby reducing apoptosis in cardiomyocytes.[16]

General Experimental Workflow

The investigation of the biological activities of a natural compound like Poricoic acid A typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Conclusion

Poricoic acid A is a promising natural compound with a diverse range of pharmacological activities. Its anti-cancer effects are mediated through the modulation of key signaling pathways such as MEK/ERK and mTOR/p70S6K, leading to the inhibition of cancer cell growth and survival. Its anti-inflammatory properties are attributed to the suppression of the NF-κB and MAPK pathways. Furthermore, its organ-protective effects, particularly in the kidney and heart, highlight its therapeutic potential for a broader range of diseases. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of Poricoic acid A. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease models.

References

- 1. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Poricoic acid A (Poricoic acid A(F)) | 天然产物 | MCE [medchemexpress.cn]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Poricoic Acid A Inhibits the NF- κ B/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Poricoic Acid A Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Poricoic acid A activates AMPK to attenuate fibroblast activation and abnormal extracellular matrix remodelling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Poricoic acid a inhibits mitochondrial dysfunction in myocardial infarction by activating SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

Poricoic Acid A: A Renaissance Molecule from Traditional Chinese Medicine for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid A (PAA) is a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos (Fuling), a fungus that has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries.[1] Traditionally, Poria cocos has been prescribed for its diuretic, sedative, and tonic effects.[1] Modern pharmacological research has unveiled that PAA is a principal bioactive constituent, demonstrating a remarkable spectrum of activities, most notably potent anti-fibrotic effects in the kidney and significant anti-tumor properties.[2][3] This technical guide provides a comprehensive overview of the scientific evidence for PAA's therapeutic potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Quantitative Data on the Bioactivity of Poricoic Acid A

The following tables summarize the quantitative data on the efficacy of Poricoic Acid A in various experimental models, providing a clear comparison of its effects across different biological contexts.

Table 1: In Vitro Efficacy of Poricoic Acid A

| Cell Line | Biological Effect | Assay | Concentration / IC50 | Duration of Treatment | Reference |

| HepG2 (Human hepatocellular carcinoma) | Cytotoxicity | CCK-8 | IC50: 21.2 ± 1.5 µM | 48 hours | [4] |

| A549 (Human lung carcinoma) | Cytotoxicity | MTT | IC50: > 100 µM | 48 hours | [5] |

| AZ-521 (Human gastric adenocarcinoma) | Cytotoxicity | MTT | IC50: > 100 µM | 48 hours | [5] |

| H460 (Human non-small cell lung cancer) | Inhibition of Cell Viability | CCK-8 | Concentration-dependent decrease | 24 hours | [6] |

| H1299 (Human non-small cell lung cancer) | Inhibition of Cell Viability | CCK-8 | Concentration-dependent decrease | 24 hours | [6] |

| NRK-49F (Rat renal interstitial fibroblasts) | Attenuation of TGF-β1-induced fibrosis | Western Blot | 10 µM | 24 hours | [7] |

Table 2: In Vivo Efficacy of Poricoic Acid A

| Animal Model | Disease Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |

| Mice | Unilateral Ureteral Obstruction (UUO) | 10 mg/kg/day | Oral gavage | 7 days | Significantly attenuated renal lesions and collagen deposition. | [2] |

| Rats | Cardiorenal Syndrome (STNx) | 10 mg/kg/day | Oral gavage | 8 weeks | Alleviated cardiac and renal function damage; reduced renal fibrosis. | [8] |

| Nude Mice | H460 Lung Cancer Xenograft | 10, 20, 30 mg/kg | Not specified | Not specified | Dose-dependent inhibition of tumor growth. | [9] |

Key Signaling Pathways Modulated by Poricoic Acid A

Poricoic acid A exerts its biological effects by modulating several key signaling pathways implicated in fibrosis and cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action of PAA.

Anti-Fibrotic Mechanisms

dot

Caption: PAA inhibits renal fibrosis by targeting the TGF-β/Smad3 and Wnt/β-catenin pathways.

dot

Caption: PAA activates AMPK to attenuate fibroblast activation and ECM remodelling.

dot

Caption: PAA alleviates renal fibrosis by inhibiting ER stress-mediated apoptosis.

Anti-Tumor Mechanisms

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Poricoic acid A attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Poricoic Acid A Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Poricoic Acid A: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid A, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and multifaceted pharmacological effects. The document details its mechanisms of action, focusing on key signaling pathways, and presents relevant experimental methodologies for researchers in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

Poricoic acid A is a tetracyclic triterpenoid characterized by a lanostane skeleton. Its chemical structure has been elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure:

-

IUPAC Name: (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid[1]

-

Molecular Formula: C₃₁H₄₆O₅[1]

-

Molecular Weight: 498.7 g/mol [1]

-

CAS Number: 137551-38-3[1]

-

Appearance: Powder[2]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₆O₅ | [1] |

| Molecular Weight | 498.7 g/mol | [1] |

| CAS Number | 137551-38-3 | [1] |

| Appearance | Powder | [2] |

| Solubility | DMSO: 100 mg/mL (200.52 mM) | [4] |

| Purity | 95%~99% (Commercially available) | [2] |

Biological Activities and Mechanisms of Action

Poricoic acid A has demonstrated a wide spectrum of pharmacological activities, making it a molecule of significant interest for therapeutic development. Its primary biological effects include anti-tumor, anti-inflammatory, and anti-fibrotic activities.

Anti-Tumor Activity

Poricoic acid A has been shown to inhibit the growth of various cancer cell lines. Its anti-tumor effects are mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. One of the prominent mechanisms is the suppression of the MEK/ERK signaling pathway.

Signaling Pathway: MEK/ERK Inhibition by Poricoic Acid A

Caption: Poricoic acid A inhibits the MEK/ERK signaling pathway.

Anti-Inflammatory and Anti-Fibrotic Activities

Poricoic acid A exhibits potent anti-inflammatory and anti-fibrotic properties, particularly in the context of kidney disease.[5][6][7][8][9] Its mechanisms of action involve the modulation of the NF-κB/MAPK and AMPK/Smad3 signaling pathways.

Signaling Pathway: NF-κB/MAPK Inhibition by Poricoic Acid A

Caption: Poricoic acid A inhibits the NF-κB and MAPK pathways.

Signaling Pathway: AMPK Activation and Smad3 Inhibition by Poricoic Acid A

Caption: Poricoic acid A activates AMPK and inhibits Smad3.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biological activities of Poricoic acid A.

In Vitro Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

Experimental Workflow: CCK-8 Assay

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

-

Treatment: Treat the cells with various concentrations of Poricoic acid A (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1][2][10][11]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[1][2][11]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][10][11]

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells after treatment with Poricoic acid A.

Experimental Workflow: Colony Formation Assay

Caption: Workflow for the colony formation assay.

Detailed Protocol:

-

Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.[12]

-

Treatment: After 24 hours, treat the cells with different concentrations of Poricoic acid A.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[13]

-

Fixation: Wash the colonies with PBS and fix them with a fixing solution (e.g., methanol or 4% paraformaldehyde).

-

Staining: Stain the fixed colonies with a 0.5% crystal violet solution.[13]

-

Quantification: Count the number of colonies containing at least 50 cells.[13]

Western Blot Analysis for AMPK Activation

Western blotting is used to detect the phosphorylation status of AMPK, indicating its activation.

Detailed Protocol:

-

Cell Lysis: Treat cells with Poricoic acid A for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[14]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK and total AMPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the level of phospho-AMPK to total AMPK.

In Vivo Animal Studies for Renal Fibrosis

Animal models are crucial for evaluating the therapeutic efficacy of Poricoic acid A in a physiological setting.

Experimental Protocol Outline (Unilateral Ureteral Obstruction Model): [5]

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old).

-

Surgical Procedure: Induce unilateral ureteral obstruction (UUO) by ligating the left ureter. Sham-operated animals undergo the same procedure without ligation.

-

Treatment: Administer Poricoic acid A (e.g., 10 or 20 mg/kg/day) or vehicle control via oral gavage daily.[9]

-

Duration: Continue the treatment for a specified period (e.g., 7 or 14 days).

-

Sample Collection: At the end of the experiment, euthanize the animals and collect kidney tissues and blood samples.

-

Analysis:

-

Histology: Perform H&E and Masson's trichrome staining on kidney sections to assess tissue morphology and collagen deposition.

-

Immunohistochemistry/Immunofluorescence: Stain for markers of fibrosis (e.g., α-SMA, fibronectin) and the signaling molecules of interest.

-

Western Blot/qPCR: Analyze the expression of key proteins and genes in the kidney tissue lysates.

-

Blood Chemistry: Measure serum creatinine and blood urea nitrogen (BUN) levels to assess kidney function.

-

Conclusion

Poricoic acid A is a natural triterpenoid with significant therapeutic potential, demonstrated by its potent anti-tumor, anti-inflammatory, and anti-fibrotic activities. Its mechanisms of action, involving the modulation of critical signaling pathways such as MEK/ERK, NF-κB/MAPK, and AMPK/Smad3, provide a solid foundation for its further investigation as a lead compound in drug development. The experimental protocols outlined in this guide offer a practical framework for researchers to explore the multifaceted biological properties of Poricoic acid A and to accelerate its translation into novel therapeutic strategies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its safety and efficacy in clinical settings.

References

- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 2. toolsbiotech.com [toolsbiotech.com]

- 3. Poricoic acid AE | 1159753-88-4 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Poricoic acid A attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poricoic acid A attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. scienceopen.com [scienceopen.com]

- 9. Poricoic Acid A Protects Against High-Salt-Diet Induced Renal Fibrosis by Modulating Gut Microbiota and SCFA Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ptglab.com [ptglab.com]

- 12. Colony Formation [protocols.io]

- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

Poricoic Acid A as a Modulator of the AMPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid A (PAA), a tetracyclic triterpenoid isolated from the surface layer of the medicinal mushroom Poria cocos, has emerged as a significant modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] This technical guide provides an in-depth overview of the current understanding of PAA's interaction with the AMPK pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling cascades. The primary therapeutic context for PAA's AMPK-modulating activity is in the amelioration of renal fibrosis, with growing evidence of its potential in cardiovascular and metabolic diseases.[1][3][4]

Quantitative Data on Poricoic Acid A's Effect on the AMPK Signaling Pathway

The following tables summarize the quantitative data from various studies on the effects of Poricoic Acid A on the AMPK signaling pathway and its downstream targets.

Table 1: In Vitro Effects of Poricoic Acid A on AMPK Pathway Activation

| Cell Line | Treatment Conditions | PAA Concentration(s) | Key Findings | Reference(s) |

| NRK-49F (Rat renal fibroblasts) | TGF-β1 stimulation | 1-20 µM (10 µM optimal) | PAA activates AMPK in a dose-dependent manner. PAA at 10 µM significantly reverses TGF-β1-induced effects. | [5][6] |

| Primary Mouse Cardiomyocytes | Hypoxia | 5 and 10 µM | PAA activates the AMPK/PGC-1α/SIRT3 signaling pathway. | [3] |

| MPC5 (Mouse podocyte cell line) | High-glucose (HG) culture | Not specified | PAA treatment induces the phosphorylation of AMPKα. AMPK activation is implicated in the inhibitory effect of PAA on FUNDC1 phosphorylation. | [4] |

| HK-2 (Human renal tubular epithelial cells) | Hypoxia/Reoxygenation (H/R) or TGF-β1 | Not specified | PAA selectively inhibits Smad3 phosphorylation. | [7] |

Table 2: In Vivo Effects of Poricoic Acid A on the AMPK Pathway

| Animal Model | PAA Dosage | Duration of Treatment | Key Findings | Reference(s) |

| Unilateral Ureteral Obstruction (UUO) Rats | 10 mg/kg/day (i.g.) | 1 or 2 weeks | PAA attenuates renal fibroblast activation and interstitial fibrosis. | [8] |

| 5/6 Nephrectomy (Nx) Rats | Not specified | Not specified | PAA improves renal function and alleviates fibrosis by stimulating AMPK and inhibiting Smad3. | [1] |

| Cardiorenal Syndrome (CRS) Rats | 10 mg/kg/day (gavage) | 8 weeks | PAA alleviates renal fibrosis, potentially through AMPK activation and subsequent inhibition of Smad3. | [9] |

| Unilateral Ureteral Obstruction (UUO) Mice | 10 mg/kg | Not specified | PAA administration significantly alleviates renal lesions and collagen deposition. | [10] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the effects of Poricoic Acid A on the AMPK signaling pathway.

In Vitro Studies

1. Cell Culture and Treatment (NRK-49F cells)

-

Cell Line: NRK-49F (rat renal interstitial fibroblasts).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: 37°C in a 5% CO2 atmosphere.

-

Poricoic Acid A (PAA) Preparation: PAA is dissolved in a suitable solvent, such as DMSO, to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations (e.g., 1, 2, 5, 10, 15, and 20 µM).

-

Experimental Procedure: To induce fibrosis, NRK-49F cells are often treated with transforming growth factor-β1 (TGF-β1). Cells are pre-treated with various concentrations of PAA for a specified time (e.g., 24 hours) before or concurrently with TGF-β1 stimulation.[6]

2. Western Blot Analysis

-

Objective: To quantify the protein expression and phosphorylation status of key components of the AMPK signaling pathway (e.g., p-AMPK, AMPK, p-Smad3, Smad3).

-

Procedure:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: 20-30 µg of protein per lane is separated by 8-12% SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the proteins of interest (e.g., anti-p-AMPK, anti-AMPK, anti-p-Smad3, anti-Smad3). This is followed by incubation with a corresponding secondary antibody.

-

Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.

-

3. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of genes regulated by the AMPK pathway.

-

Procedure:

-